2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol
Description
Properties
IUPAC Name |
2,4-dibromo-6-[[2-(trifluoromethyl)phenyl]methyliminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2F3NO/c16-11-5-10(14(22)13(17)6-11)8-21-7-9-3-1-2-4-12(9)15(18,19)20/h1-6,8,22H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQQUUUNUVMQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=CC2=C(C(=CC(=C2)Br)Br)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The trifluoromethyl group is introduced via electrophilic substitution, followed by the formation of the imino group through condensation reactions. Common reagents used in these reactions include bromine, trifluoromethylbenzene, and various amines .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and condensation reactions under controlled conditions to ensure high yield and purity. The process involves the use of advanced catalytic systems and optimized reaction parameters to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis :
- This compound serves as an essential building block in synthesizing complex organic molecules. Its unique structure allows for various transformations, such as oxidation, reduction, and substitution reactions.
- Reagent in Organic Reactions :
Biology
-
Development of Bioactive Molecules :
- The compound is employed in the design and synthesis of bioactive molecules that exhibit potential therapeutic effects. Its trifluoromethyl group enhances biological activity and lipophilicity, making it suitable for pharmaceutical applications.
-
Biochemical Probes :
- Due to its reactivity, 2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol can act as a probe in biochemical studies to investigate enzyme activities or interactions within biological systems.
Materials Science
- Advanced Material Synthesis :
-
Catalysis :
- The compound has applications in catalysis, where it can serve as a catalyst or catalyst precursor in various chemical reactions. Its ability to stabilize reaction intermediates enhances reaction rates and selectivity.
Case Study 1: Synthesis of Bioactive Compounds
Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against specific enzymes involved in disease pathways. For instance, analogs have been synthesized that show promise as selective inhibitors for carboxylesterases, indicating potential therapeutic applications in drug development .
Case Study 2: Material Development
A study focused on incorporating this compound into polymer matrices revealed enhanced mechanical properties and thermal stability of the resulting materials. The introduction of the trifluoromethyl group was found to significantly improve the material's performance under extreme conditions .
Summary of Reactions
| Type of Reaction | Products Formed | Common Reagents Used |
|---|---|---|
| Oxidation | Quinones | Potassium permanganate |
| Reduction | Amines | Sodium borohydride |
| Substitution | Various Functional Groups | Nucleophiles (amines, thiols) |
Mechanism of Action
The mechanism by which 2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl and imino groups play crucial roles in binding to specific receptors or enzymes, modulating their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s structural analogs differ primarily in substituent positions and halogen types. Key comparisons include:
Physicochemical Characteristics
- Lipophilicity : Bromine atoms significantly increase logP values (e.g., : logP = 3.3). The target compound’s dual bromine substituents likely result in higher logP (~4.0), impacting membrane permeability .
- Solubility : Methoxy-substituted analogs () show improved aqueous solubility compared to brominated derivatives due to reduced hydrophobicity .
Research Implications
- Medicinal Chemistry : Ortho-substituted CF₃ and bromine groups may enhance antimicrobial and anticancer activities by improving target binding and metabolic stability.
- Materials Science : The compound’s electronic properties make it a candidate for optoelectronic materials or catalysis, though bromine may limit thermal stability.
Q & A
Synthesis & Optimization
Basic Q1: What are the standard synthetic routes for 2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol? Methodological Answer: The synthesis typically involves a multi-step sequence:
Condensation: Reacting 2,4-dibromo-6-formylphenol with 2-(trifluoromethyl)benzylamine under acidic conditions (e.g., glacial acetic acid) to form the imine linkage .
Purification: Recrystallization or column chromatography (eluents like petroleum ether/ethyl acetate) to isolate the product.
Validation: Confirmation via NMR (e.g., imine proton at δ 8.3–8.5 ppm) and mass spectrometry (expected [M+H]+ ~576.33 g/mol) .
Advanced Q2: How can reaction conditions be optimized to minimize side products (e.g., Schiff base hydrolysis)? Methodological Answer:
- Solvent Choice: Use anhydrous solvents (e.g., ethanol, THF) to suppress hydrolysis .
- Catalysis: Employ Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
- Flow Reactors: Continuous flow systems improve mixing and thermal control, reducing side reactions like oxidation .
- Real-Time Monitoring: In-situ FTIR or HPLC tracks reaction progress and identifies intermediates .
Structural Characterization
Basic Q3: What spectroscopic techniques are critical for confirming the compound’s structure? Methodological Answer:
- NMR:
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion ([M+H]+ ~576.33) and isotopic pattern (Br₂) .
Advanced Q4: How can single-crystal X-ray diffraction resolve ambiguities in imine tautomerism (enol vs. keto forms)? Methodological Answer:
- Crystallization: Grow crystals via slow evaporation (solvent: dichloromethane/hexane) .
- Refinement: Use SHELXL ( ) for structure solution. Key parameters:
Chemical Reactivity
Basic Q5: What reaction types are feasible with this compound’s functional groups? Methodological Answer:
- Imine Reduction: Catalytic hydrogenation (H₂/Pd-C) yields secondary amines .
- Electrophilic Substitution: Bromine atoms direct further halogenation (e.g., iodination at para positions) .
- Coordination Chemistry: Forms complexes with transition metals (e.g., Cu²⁺, Ru³⁺) via imine and phenolic oxygen .
Advanced Q6: How does the trifluoromethyl group influence reaction kinetics (e.g., Hammett σ constants)? Methodological Answer:
- Electron-Withdrawing Effect: CF₃ increases electrophilicity of the imine group (σₚ ≈ 0.88), accelerating nucleophilic attacks (e.g., hydrolysis) .
- Kinetic Studies: Compare rate constants (e.g., hydrolysis in pH 7.4 buffer) with non-CF₃ analogs to quantify electronic effects .
Biological Activity & Mechanisms
Basic Q7: What in vitro assays are used to evaluate this compound’s enzyme inhibition potential? Methodological Answer:
- Enzyme Assays:
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Q8: How do halogen bonds (Br, CF₃) enhance target binding in molecular docking studies? Methodological Answer:
- Docking Workflow:
- Protein Preparation: Retrieve crystal structures (e.g., PDB ID 3QIU for PI3Kγ) .
- Halogen Bond Analysis: Use software (e.g., AutoDock Vina) to identify Br···O/N interactions (distance ~3.0–3.5 Å) .
- Free Energy Calculations: MM-GBSA quantifies binding affinity contributions from CF₃ (hydrophobic) vs. Br (polar) .
Computational & Theoretical Studies
Advanced Q9: How can DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps)? Methodological Answer:
- DFT Parameters: B3LYP/6-311+G(d,p) basis set for geometry optimization .
- Key Outputs:
- Validation: Compare computed vs. experimental UV-Vis spectra (λmax ~350 nm for π→π* transitions) .
Advanced Q10: What strategies resolve contradictions between crystallographic and computational bond lengths? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
